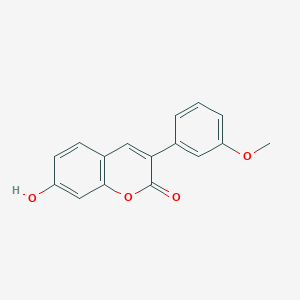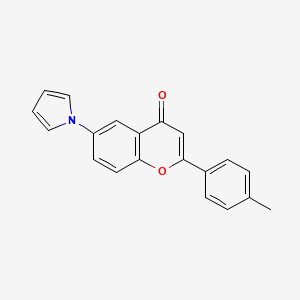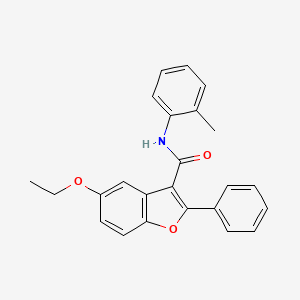
5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide, also known as EMB-F, is a novel compound with potential applications in scientific research. EMB-F is a member of the benzofuran family and has been studied for its potential use in drug discovery and development, as well as in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide has been studied for its potential use in drug discovery and development. It has been shown to have a high affinity for several G-protein coupled receptors, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the muscarinic M1 receptor. In addition, this compound has been shown to possess anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as an analgesic, antidepressant, and anxiolytic.
Mecanismo De Acción
The mechanism of action of 5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide is believed to involve the activation of G-protein coupled receptors. Upon binding to these receptors, this compound activates the associated G-protein, which in turn leads to the activation of downstream signaling pathways. These pathways ultimately lead to the modulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various animal models. Studies have shown that this compound can modulate the activity of several neurotransmitters, including serotonin, dopamine, and acetylcholine. It has also been shown to modulate the activity of several enzymes, including cyclooxygenase and lipoxygenase. In addition, this compound has been shown to possess anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize and is available in a variety of concentrations. In addition, it is stable in aqueous solutions and has a high affinity for G-protein coupled receptors. However, the use of this compound in laboratory experiments also has several limitations. It has a relatively short half-life and is not very soluble in organic solvents.
Direcciones Futuras
The potential future directions for 5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide include further studies into its mechanism of action, its potential use in drug discovery and development, and its potential therapeutic applications. Additionally, further studies could be conducted to investigate its potential use in the study of biochemical and physiological processes. Finally, further studies could be conducted to investigate its potential applications in the fields of neuroscience, immunology, and cancer research.
Métodos De Síntesis
5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide can be synthesized using a two-step process. The first step involves the condensation of 4-methoxyphenylacetaldehyde and 2-phenyl-1-benzofuran-3-carboxylic acid in the presence of an acid catalyst such as sulfuric acid. The second step involves the addition of 5-ethoxy-N-methylpyrrolidine to the reaction mixture, which results in the formation of the desired product.
Propiedades
IUPAC Name |
5-ethoxy-N-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-3-28-19-13-14-21-20(15-19)22(23(29-21)16-7-5-4-6-8-16)24(26)25-17-9-11-18(27-2)12-10-17/h4-15H,3H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWFLOIBGPDZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-[(4-methoxyphenyl)methylidene]-7-methyl-12-[2-(thiophen-2-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6525077.png)
![(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-methyl-11-(propan-2-yl)-4,13-dioxa-11-azatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-6-one](/img/structure/B6525083.png)
![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-methyl-11-[2-(thiophen-2-yl)ethyl]-4,13-dioxa-11-azatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-6-one](/img/structure/B6525087.png)
![11-{[(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran-7-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525089.png)
![11-{[(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-7-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525093.png)
![11-[(7-hydroxy-2-oxo-3-phenyl-2H-chromen-8-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525094.png)
![11-{[7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525096.png)
![11-{[7-hydroxy-3-(4-methoxyphenyl)-2-oxo-2H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525098.png)
![11-{[7-hydroxy-3-(2-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525101.png)

![4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride](/img/structure/B6525118.png)
![2-{[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6525119.png)
